4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Catalog No.
S11799079
CAS No.
M.F
C26H31N3O5
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dime...

Product Name

4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

IUPAC Name

4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H31N3O5/c1-5-6-11-34-19-8-7-17(14-20(19)33-4)25-22-23(21-16(3)12-15(2)13-18(21)31)27-28-24(22)26(32)29(25)9-10-30/h7-8,12-14,25,30-31H,5-6,9-11H2,1-4H3,(H,27,28)

InChI Key

YTYVDAGQBMQHRF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C)OC

The compound 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that features multiple functional groups and structural motifs. It contains a pyrrolopyrazolone core, which is known for its diverse biological activities. The presence of various substituents, such as butoxy, methoxy, and hydroxy groups, contributes to its potential reactivity and biological interactions.

Typical of heterocyclic compounds. These may include:

  • Nucleophilic substitutions: The hydroxy groups can act as nucleophiles, allowing for substitution reactions.
  • Condensation reactions: The presence of carbonyl groups enables the formation of imines or other condensation products.
  • Oxidation reactions: The methoxy and hydroxy groups can undergo oxidation under certain conditions, potentially altering the compound's properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant properties: The presence of hydroxyl groups is associated with scavenging free radicals.
  • Anticancer activity: Many pyrrolopyrazolone derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Compounds with similar functionalities have been studied for their ability to modulate inflammatory pathways.

The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the pyrrolopyrazolone core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps may involve introducing the butoxy and methoxy substituents via alkylation or acylation reactions.
  • Purification: Techniques such as column chromatography or recrystallization are used to isolate the final product.

The potential applications of this compound are diverse and may include:

  • Pharmaceutical development: Due to its biological activity, it could be explored as a lead compound in drug discovery.
  • Agricultural chemicals: Its properties might make it suitable for use as a pesticide or herbicide.
  • Material science: The compound could be incorporated into polymers or coatings due to its chemical stability.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas of investigation include:

  • Protein binding assays: To determine how well the compound interacts with specific proteins.
  • Cellular uptake studies: To assess how effectively the compound penetrates cell membranes.
  • Mechanistic studies: To elucidate the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Here are a few notable examples:

Compound NameStructureNotable Features
4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-N(3),N(5)-bis(2,4,5-trifluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxamideStructureContains trifluorophenyl groups; known for anti-cancer properties.
5-(2-Hydroxyethyl)-4-methylpyrrolidin-2-oneN/AExhibits neuroprotective effects; simpler structure.
1-Acetamido-2-hydroxy-3-methoxybenzeneN/AKnown for analgesic properties; simpler aromatic system.

Uniqueness

The uniqueness of 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its complex multi-substituted structure that combines features from both phenolic and heterocyclic chemistry. This structural diversity may enhance its biological activity compared to simpler analogs and provides opportunities for further functionalization and optimization in drug development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

465.22637110 g/mol

Monoisotopic Mass

465.22637110 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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